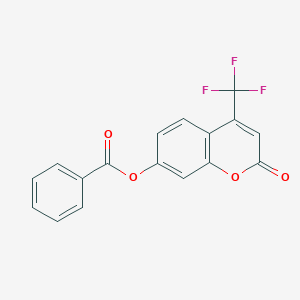![molecular formula C13H14N4OS B293392 6-(2-Methoxyphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293392.png)
6-(2-Methoxyphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Methoxyphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 6-(2-Methoxyphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. In cancer treatment, the compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease, it has been shown to inhibit the aggregation of beta-amyloid protein, which is a hallmark of the disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2-Methoxyphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole vary depending on the application. In cancer treatment, the compound has been shown to induce cell death and reduce tumor size. In Alzheimer's disease, it has been shown to improve cognitive function and reduce beta-amyloid protein levels. In agriculture, it has been shown to inhibit the growth of pests and weeds.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(2-Methoxyphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its high potency, selectivity, and versatility. The compound can be easily synthesized and modified to suit different applications. However, the limitations of using the compound include its potential toxicity and limited availability.
Zukünftige Richtungen
There are several future directions for the research and development of 6-(2-Methoxyphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include:
1. Further optimization of the synthesis method to improve yield and purity.
2. Exploration of new applications in medicine, agriculture, and material science.
3. Investigation of the compound's potential toxicity and safety profile.
4. Development of new analogs with improved properties and efficacy.
5. Investigation of the compound's mechanism of action at the molecular level.
6. Development of new delivery systems to improve bioavailability and pharmacokinetics.
Conclusion
6-(2-Methoxyphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a versatile chemical compound with potential applications in various fields. Its synthesis method has been optimized to achieve high yields and purity, and its mechanism of action is being investigated in different contexts. While there are limitations to its use, the compound's potential benefits make it an exciting area of scientific research with many future directions to explore.
Synthesemethoden
The synthesis of 6-(2-Methoxyphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-methoxybenzaldehyde, propylamine, and thiosemicarbazide in the presence of an acid catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
6-(2-Methoxyphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, the compound has shown promising results in the treatment of cancer, Alzheimer's disease, and inflammation. In agriculture, it has been tested as a pesticide and herbicide, showing effective results against various pests and weeds. In material science, the compound has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
Molekularformel |
C13H14N4OS |
|---|---|
Molekulargewicht |
274.34 g/mol |
IUPAC-Name |
6-(2-methoxyphenyl)-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H14N4OS/c1-3-6-11-14-15-13-17(11)16-12(19-13)9-7-4-5-8-10(9)18-2/h4-5,7-8H,3,6H2,1-2H3 |
InChI-Schlüssel |
VVOJLYIZORSZMU-UHFFFAOYSA-N |
SMILES |
CCCC1=NN=C2N1N=C(S2)C3=CC=CC=C3OC |
Kanonische SMILES |
CCCC1=NN=C2N1N=C(S2)C3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




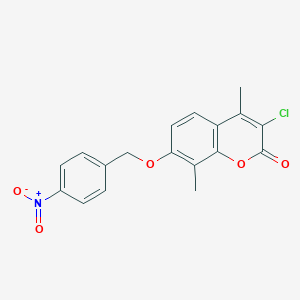
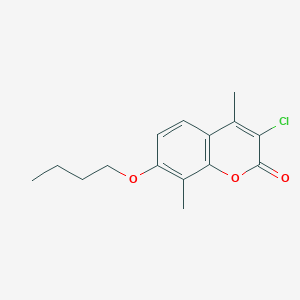
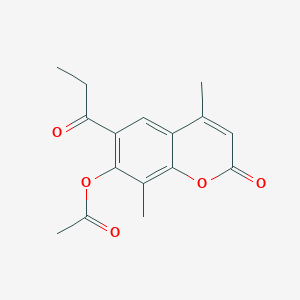
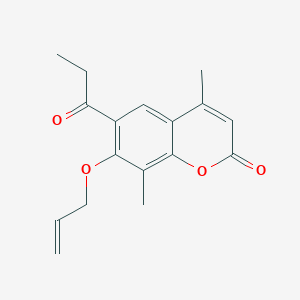
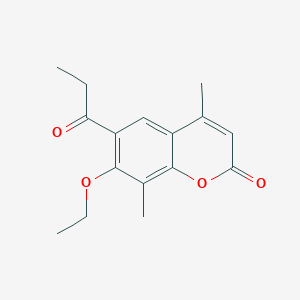
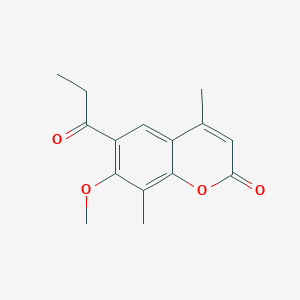
![2-[7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]-1-methylethyl acetate](/img/structure/B293322.png)
![7-[2-(hydroxyimino)-2-phenylethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B293325.png)
![6-[2-(hydroxyimino)-2-(4-methylphenyl)ethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B293327.png)
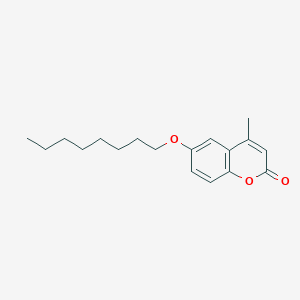
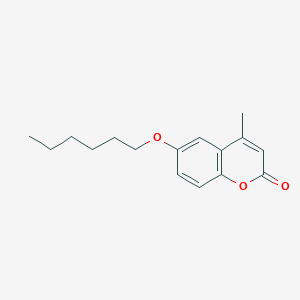
![7-[(4-chlorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B293333.png)
